![molecular formula C7H12ClNO3 B2390182 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one CAS No. 1342993-94-5](/img/structure/B2390182.png)
3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one
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Overview
Description
“3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one” is a chemical compound with the CAS Number: 1342993-94-5. Its molecular weight is 193.63 . The compound is used as an organic building block in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The InChI code for “3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one” is1S/C7H12ClNO3/c8-1-4-11-5-2-9-3-6-12-7(9)10/h1-6H2
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.63 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.Scientific Research Applications
Battery Electrolytes
This compound has been used in the development of improved ether-based battery electrolytes . The chloroether, i.e., 1,2-bis (2-chloroethoxy) ethane (Cl-DEE), was used as the base solvent in a localized high-concentration electrolyte (LHCE) system . The additional chlorine groups improve the oxidation stability and turn the highly flammable parent molecule DEE into a flame retardant, increasing the flashpoint from 35°C to 126°C . The formulated chloroether electrolyte allows for stable battery operation at an ultrahigh voltage of up to 4.7 V .
Synthesis of Pharmaceuticals
2-(2-Chloroethoxy)ethanol, a related compound, is employed in the preparation of o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal and quetiapine . These are important compounds in the pharmaceutical industry .
Synthesis of 2-(2-Azidoethoxy)ethanol
2-(2-Chloroethoxy)ethanol is also used in the synthesis of 2-(2-azidoethoxy)ethanol , which is a versatile building block in organic synthesis .
Safety and Hazards
properties
IUPAC Name |
3-[2-(2-chloroethoxy)ethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c8-1-4-11-5-2-9-3-6-12-7(9)10/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKTUAZSSRNAIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCOCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one |
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